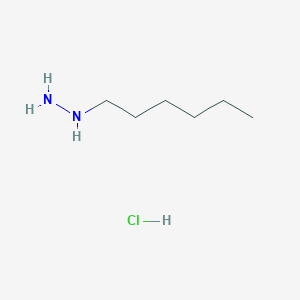
Hexylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexylhydrazine hydrochloride is an organic compound with the chemical formula C6H15N2Cl. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a hexyl group. This compound is typically used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexylhydrazine hydrochloride can be synthesized through the reaction of hexylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically proceeds as follows:
- The reaction mixture is stirred at a controlled temperature until the reaction is complete.
- The product is then isolated by filtration and purified by recrystallization.
Hexylamine: is mixed with in a suitable solvent.
Hydrochloric acid: is added to the mixture to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hexylhydrazine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hexylhydrazones.
Reduction: It can be reduced to hexylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products Formed
Hexylhydrazones: Formed through oxidation reactions.
Hexylamine: Formed through reduction reactions.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Hexylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form hydrazones and other derivatives.
Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism of action of hexylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s hexyl group provides hydrophobic interactions, while the hydrazine moiety can form hydrogen bonds and coordinate with metal ions.
Comparaison Avec Des Composés Similaires
Hexylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:
- Phenylhydrazine hydrochloride
- Methylhydrazine hydrochloride
- Ethylhydrazine hydrochloride
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain hydrazine derivatives. This longer chain can influence its solubility, reactivity, and interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C6H17ClN2 |
|---|---|
Poids moléculaire |
152.66 g/mol |
Nom IUPAC |
hexylhydrazine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c1-2-3-4-5-6-8-7;/h8H,2-7H2,1H3;1H |
Clé InChI |
RRIJZRZUKBIERI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






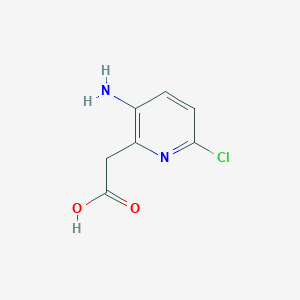
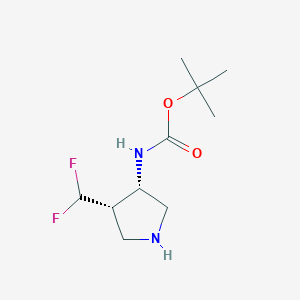
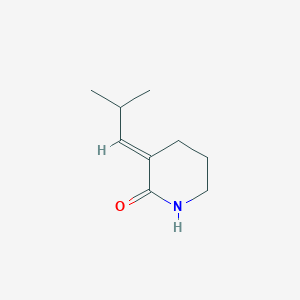

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)

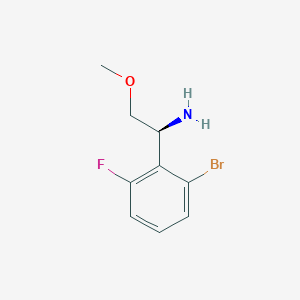

![4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
